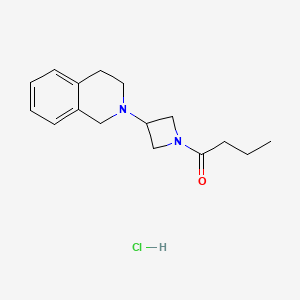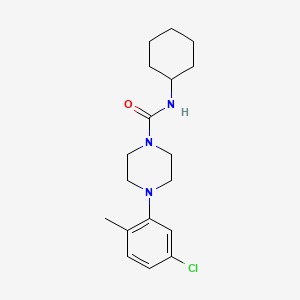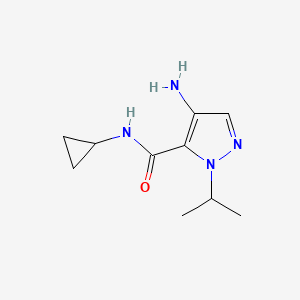![molecular formula C19H23N3O3 B2496822 3-(2-Methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]harnstoff CAS No. 2034593-86-5](/img/structure/B2496822.png)
3-(2-Methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step processes combining various reagents and conditions to achieve the desired structural complexity. While specific studies on the exact title compound may be scarce, research on related molecules, such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, offers insights into potential synthetic routes. Such synthesis typically employs carbonylation reactions with triphosgene and trimethylamine, followed by substitution reactions to introduce specific functional groups (Sarantou & Varvounis, 2022). These methods highlight the complexity and versatility of synthesizing urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives, including the compound , is crucial for understanding its reactivity and interactions. Techniques such as X-ray diffraction and NMR spectroscopy are instrumental in determining the precise arrangement of atoms. For instance, the structural analysis of related compounds through X-ray crystallography reveals the coplanarity of pyrazole, pyridine, and pyran rings, indicating a significant aspect of molecular structure that influences chemical behavior and reactivity (Ganapathy et al., 2015).
Chemical Reactions and Properties
Urea derivatives are known for their reactivity in various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity is significantly influenced by the presence of functional groups and the molecular structure. For example, the reaction of tetrahydro-2H-pyran derivatives with anesthesin and subsequent acylation and substitution reactions underline the chemical versatility of compounds within this chemical family (Agekyan & Mkryan, 2015).
Physical Properties Analysis
The physical properties of 1-(2-methoxyphenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, such as solubility, melting point, and crystalline structure, are pivotal for its application in various fields. The crystalline structure, determined through techniques like X-ray powder diffraction, provides insights into the compound's stability and potential for forming solid-state materials (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the compound's potential interactions and its stability under various conditions. Studies on similar urea derivatives have explored these aspects through spectral analysis, quantum studies, and evaluations of their thermodynamic properties, shedding light on their behavior at the molecular level (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Referenzen:
- ChEBI:193734: Eintrag für [3-(4-Methoxyphenyl)oxiran-2-yl]methanol in der Datenbank Chemical Entities of Biological Interest (ChEBI).
- Royal Society of Chemistry: Ergänzende Daten zu verwandten Verbindungen.
- Abstract: 2-Methoxyphenylisocyanat: Relevante Forschung zu Harnstoff-Verknüpfungen und Schutz von Aminogruppen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-2-6-16(17)21-19(23)22-18(14-8-11-25-12-9-14)15-5-4-10-20-13-15/h2-7,10,13-14,18H,8-9,11-12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJAYOXCFXVMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

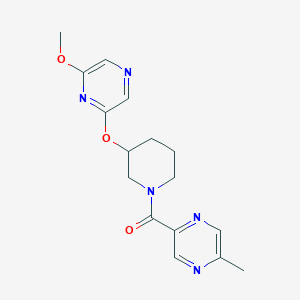
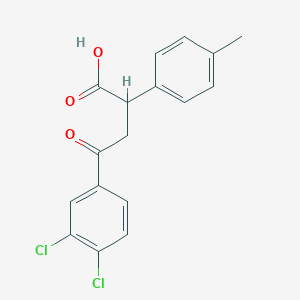
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
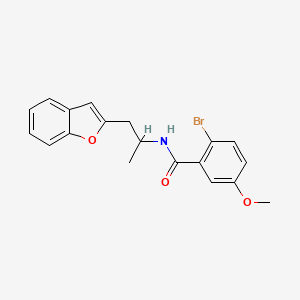
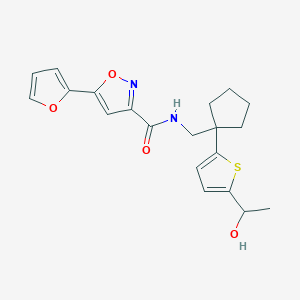
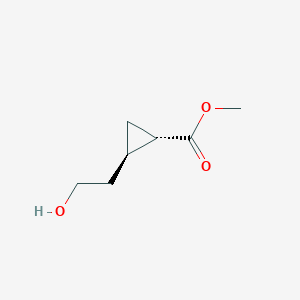
![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
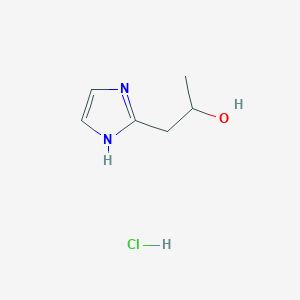
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
